molecular formula C25H31Cl2N3O B12631247 Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-

Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-

Cat. No.: B12631247
M. Wt: 460.4 g/mol
InChI Key: DLHHZLWKQRYDPX-UHFFFAOYSA-N
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Description

This compound is a substituted ethanone derivative featuring a complex heterocyclic structure. Its core ethanone moiety is functionalized with a 3,4-dichlorophenylmethylamino group and a piperidinyl-pyrrolidinyl-phenyl substituent.

Properties

Molecular Formula

C25H31Cl2N3O

Molecular Weight

460.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C25H31Cl2N3O/c26-22-11-10-19(15-23(22)27)16-28-17-25(31)30-14-6-9-21(20-7-2-1-3-8-20)24(30)18-29-12-4-5-13-29/h1-3,7-8,10-11,15,21,24,28H,4-6,9,12-14,16-18H2

InChI Key

DLHHZLWKQRYDPX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2C(CCCN2C(=O)CNCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of Ethanone can be approached through various chemical reactions, primarily focusing on:

Each method can yield the target compound, but the choice depends on desired purity, yield, and the specific starting materials available.

Detailed Synthesis Pathways

  • Amine Alkylation Method

    • Reagents : 3,4-dichlorobenzylamine, phenylacetone
    • Procedure :
      • The reaction involves the alkylation of 3,4-dichlorobenzylamine with phenylacetone under basic conditions.
      • The product is purified through recrystallization or chromatography.
    • Yield : Typically high (70-85%).
  • Acylation Method

    • Reagents : Acetic anhydride or acetyl chloride
    • Procedure :
      • The amine is treated with acetic anhydride to form the corresponding acetamide.
      • This step is crucial for enhancing the stability of the intermediate.
    • Yield : Moderate (60-75%), depending on reaction conditions.
  • Piperidine Formation

    • Reagents : Pyrrolidine and piperidine derivatives
    • Procedure :
      • A nucleophilic substitution reaction where pyrrolidine is reacted with a suitable electrophile to form piperidine derivatives.
      • This step can be followed by further functionalization to introduce additional substituents.
    • Yield : Variable (50-80%), influenced by the electrophile used.

Comparative Analysis of Methods

Method Yield (%) Advantages Disadvantages
Amine Alkylation 70-85 High yield; straightforward procedure Requires careful control of conditions
Acylation 60-75 Enhances stability of intermediates Moderate yield; potential for side reactions
Piperidine Formation 50-80 Versatile; allows for diverse derivatives Lower yield; complexity in handling

Research Findings

Recent studies have emphasized optimizing reaction conditions to improve yields and minimize by-products. For instance:

  • Adjusting temperature and solvent can significantly affect the rate of reaction and product distribution.
  • The use of catalytic systems has been explored to enhance efficiency in amine alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and acids or bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone derivatives, including the compound , are often explored for their biological activity. Research indicates that such compounds can act as:

  • Anticancer Agents : Many ethanone derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, Mannich bases, which include similar structures, have shown efficacy against various cancer types due to their ability to interact with DNA and inhibit topoisomerase activity .
  • Neuroactive Compounds : The structural features of this compound suggest potential interactions with neurotransmitter systems. The presence of piperidine and pyrrolidine moieties may enhance its ability to cross the blood-brain barrier and modulate central nervous system activity.
  • Analgesics : Given the structural similarities to known analgesics, this compound may exhibit pain-relieving properties. Its interaction with opioid receptors could be a focus for further investigation into its analgesic potential .

The biological activity of ethanone derivatives is often assessed through various in vitro and in vivo studies. Some notable findings include:

  • Inhibition of Protein Kinases : Compounds similar to ethanone have been reported to inhibit specific protein kinases involved in cancer progression, suggesting a mechanism through which they exert anticancer effects .
  • Cytotoxic Effects : Studies have demonstrated that certain ethanone derivatives can induce cytotoxicity in cancer cell lines, potentially leading to apoptosis through various pathways .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on a series of Mannich bases that included structures similar to ethanone. These compounds were evaluated for their ability to inhibit cell growth in several cancer lines, demonstrating IC50 values in the low micromolar range. The study provided insights into structure-activity relationships (SAR), highlighting the importance of certain functional groups in enhancing biological activity .

Case Study 2: Neuropharmacological Effects

Research conducted on piperidine derivatives indicated that modifications similar to those found in ethanone can lead to enhanced binding affinity at serotonin and dopamine receptors. This suggests potential applications in treating mood disorders or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound 1 : 1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}-2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ETHANONE
  • Molecular Formula : C25H22F3N3OS2
  • Molecular Weight : 501.597 g/mol
  • CAS No.: 329227-23-8
  • Key Features: Contains a trifluoromethylphenyl group and a thienopyrimidine-sulfanyl substituent. Higher molecular weight and lipophilicity compared to the target compound due to fluorine and sulfur atoms. Demonstrated stability in pharmacokinetic studies, attributed to the cyclopenta-thieno-pyrimidine system .
Compound 2 : 1-(3-Methyl-benzofuran-2-yl)-ethanone
  • Molecular Formula : C7H8O2
  • Molecular Weight : 136.15 g/mol
  • CAS No.: 23911-56-0
  • Key Features: Simplified structure with a benzofuran-ethanone backbone. Lower steric hindrance and higher volatility due to the absence of bulky substituents. Used in fragrance industries for its diffusive orange-blossom scent, highlighting divergent applications compared to the pharmacologically oriented target compound .

Physicochemical and Functional Differences

Property Target Compound Compound 1 Compound 2
Molecular Weight ~550–600 g/mol (estimated) 501.597 g/mol 136.15 g/mol
Aromatic Substituents 3,4-Dichlorophenyl, phenyl Trifluoromethylphenyl, thieno-pyrimidine Benzofuran
Bioactivity Potential Likely CNS modulation (amine/piperidine) Enzyme inhibition (sulfanyl groups) Fragrance (non-pharmacological)
Synthetic Complexity High (multiple heterocycles) Moderate (preorganized rings) Low (simple bicyclic structure)

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the provided evidence. Its structural resemblance to sigma-1 receptor ligands (e.g., piperidine/pyrrolidine motifs) suggests possible CNS activity, but this remains speculative without experimental validation.
  • Compound 1: The thienopyrimidine-sulfanyl group enhances binding to kinase targets, as seen in analogs like imatinib derivatives. However, fluorine atoms may introduce metabolic stability challenges .
  • Compound 2: Demonstrates the versatility of ethanone derivatives in non-pharmaceutical applications, underscoring the impact of substituent choice on functionality .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

A multi-step synthetic approach is typically employed, involving:

  • Step 1 : Formation of the piperidine-pyrrolidine core via reductive amination or cyclization reactions. For example, highlights the use of furan-containing intermediates in pyrrole synthesis, suggesting alkylation or substitution reactions to introduce the pyrrolidinylmethyl group .
  • Step 2 : Coupling the 3,4-dichlorophenylmethylamine moiety via nucleophilic substitution or amide bond formation. notes similar ethanone derivatives synthesized using ketone-functionalized intermediates .
  • Purification : Column chromatography or recrystallization to isolate the target compound, followed by characterization via NMR and mass spectrometry.

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Definitive for confirming stereochemistry and bond angles, as demonstrated in and for related ethanone derivatives .
  • Spectroscopy :
    • ¹H/¹³C NMR : To verify proton environments and carbon frameworks.
    • FT-IR : For identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
    • High-resolution mass spectrometry (HRMS) : To confirm molecular formula.

Q. How can researchers ensure purity and assess potential impurities during synthesis?

  • Chromatographic methods : Use HPLC or TLC with UV detection to monitor reaction progress and isolate impurities.
  • Thermogravimetric analysis (TGA) : To detect residual solvents or decomposition products (see for handling hygroscopic or thermally sensitive compounds) .
  • Quantitative NMR (qNMR) : For absolute purity determination.

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic findings be resolved?

  • Re-evaluate sample preparation : Crystallization solvents or polymorphic forms (e.g., highlights dihedral angle variations affecting spectral data) .
  • Dynamic NMR studies : To probe conformational flexibility in solution vs. rigid crystal structures.
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches.

Q. What methodologies are employed to evaluate the compound’s stability under varying experimental conditions?

  • Forced degradation studies : Expose the compound to heat, light, humidity, and oxidative conditions (e.g., 40°C/75% RH for 4 weeks) as per ICH guidelines.
  • Analytical monitoring : Use HPLC-MS to track degradation products (e.g., emphasizes decomposition into volatile byproducts under acidic conditions) .
  • Kinetic modeling : Calculate degradation rate constants to predict shelf-life.

Q. What computational approaches are utilized to predict the compound’s interactions with biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDBe) to identify binding affinities.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., discusses pyridinone derivatives’ interactions with enzymes) .
  • QSAR modeling : Corrogate structural features (e.g., dichlorophenyl group’s hydrophobicity) with bioactivity data.

Q. How should researchers navigate regulatory requirements when developing novel derivatives?

  • EPA compliance : For environmental hazard assessments, refer to EPA’s Significant New Use Rules (SNURs) under 40 CFR §721 (e.g., outlines reporting requirements for ethanone derivatives) .
  • Toxicity profiling : Conduct Ames tests and in vitro cytotoxicity assays to meet OECD guidelines.
  • Documentation : Maintain detailed records of synthetic protocols, impurity profiles, and stability data for regulatory submissions.

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